Naphthalen-2-ylmethanesulfonyl Chloride

Catalog No.
S1500744
CAS No.
161448-78-8
M.F
C11H9ClO2S
M. Wt
240.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalen-2-ylmethanesulfonyl Chloride

CAS Number

161448-78-8

Product Name

Naphthalen-2-ylmethanesulfonyl Chloride

IUPAC Name

naphthalen-2-ylmethanesulfonyl chloride

Molecular Formula

C11H9ClO2S

Molecular Weight

240.71 g/mol

InChI

InChI=1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2

InChI Key

PJHVZZODQMXUDU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)Cl

Synthesis and Characterization:

Naphthalen-2-ylmethanesulfonyl Chloride (NMSC) is an organic compound synthesized from various methods, including the reaction of 2-naphthalenesulfonyl chloride with paraformaldehyde in the presence of Lewis acids like aluminum chloride (AlCl₃) []. The resulting product is a white crystalline solid, and its structure and purity are typically confirmed using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) [, ].

Applications in Organic Chemistry:

NMSC serves as a versatile building block for the synthesis of various organic molecules due to its reactive sulfonyl chloride group. Here are some notable applications:

  • Introduction of a naphthalene moiety: NMSC can be coupled with various nucleophiles to introduce a naphthalene group into the target molecule. This functional group modification strategy finds applications in the synthesis of pharmaceuticals, organic materials, and agrochemicals [, , ].
  • Preparation of sulfonamides: NMSC reacts with amines to form N-substituted naphthalenesulfonamides, which are important classes of bioactive molecules with diverse applications in medicinal chemistry [].

Material Science Applications:

Recent research explores the potential of NMSC in material science applications. For instance, studies have shown that NMSC can be employed as a precursor for the synthesis of conductive polymers with potential applications in organic electronics [].

Naphthalen-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C11H9ClO2SC_{11}H_{9}ClO_{2}S and a molecular weight of approximately 240.71 g/mol. It features a naphthalene ring substituted at the 2-position with a methanesulfonyl chloride group. This compound is characterized by its white powder appearance and is typically stored at low temperatures (around -10 °C) to maintain stability. The presence of the sulfonyl chloride functional group makes it highly reactive, particularly towards nucleophiles, which is a significant aspect of its chemical behavior .

  • Formation of Sulfonamides: It reacts with amines to form naphthalenesulfonamides, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonate esters or other derivatives.
  • Elimination Reactions: Under certain conditions, it can participate in elimination reactions to generate reactive intermediates like sulfene, which can further react to form various heterocycles .

Naphthalen-2-ylmethanesulfonyl chloride can be synthesized through several methods:

  • Reaction with Methanesulfonyl Chloride: A common method involves reacting naphthalene with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically yields high purity products with good yields.
  • Phosphorus Oxychloride Method: Another synthesis route involves using phosphorus oxychloride with sodium 2-naphthalenesulfonate in chloroform at elevated temperatures (around 90 °C). This method has been reported to achieve yields over 95% .

Naphthalen-2-ylmethanesulfonyl chloride has several applications in organic chemistry and material science:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Reagent for Functionalization: The compound is used for functionalizing naphthalene derivatives, allowing for the introduction of diverse functional groups.
  • Bioconjugation: It can be employed in bioconjugation strategies, particularly in labeling biomolecules for research purposes .

Several compounds share structural similarities with naphthalen-2-ylmethanesulfonyl chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
Naphthalene-2-sulfonic acidSulfonic acid derivativeLacks the chloride substituent; used in dye synthesis.
Naphthalene-2,6-disulfonyl dichlorideDisubstituted sulfonyl chlorideContains two sulfonyl groups; used for more complex reactions.
Methanesulfonic acidSimple sulfonic acidDoes not contain aromatic rings; used as a reagent in various reactions.

Naphthalen-2-ylmethanesulfonyl chloride is unique due to its combination of the naphthalene structure and the methanesulfonyl chloride functional group, which enhances its reactivity compared to simpler sulfonic acids or other derivatives .

Classical Synthetic Approaches

Classical methods for synthesizing naphthalen-2-ylmethanesulfonyl chloride typically involve stepwise functionalization of naphthalene derivatives. One well-established route begins with naphthalen-2-methanol, which undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine . This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the naphthalen-2-methanol is replaced by the methanesulfonyl group. The process is typically conducted under inert atmospheric conditions at room temperature to minimize side reactions .

An alternative classical approach involves the sulfonation-chlorination sequence of naphthalene. In this method, naphthalene is first sulfonated at the 2-position using concentrated sulfuric acid under controlled temperatures (160–165°C), yielding sodium naphthalene-2-sulfonate [2]. Subsequent treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonate group into the corresponding sulfonyl chloride [2] [4]. For example, thionyl chloride reacts with sulfonic acid derivatives at reflux temperatures (70–80°C) to produce the target compound in high purity [4].

Modern Synthetic Routes

From 2-Naphthalenesulfonyl Chloride Derivatives

Modern syntheses often leverage pre-functionalized 2-naphthalenesulfonyl chloride derivatives to streamline production. A notable method involves the direct methanesulfonylation of 2-chloromethylnaphthalene using methanesulfonic anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃) [5]. This single-step approach eliminates the need for intermediate isolation, reducing reaction time and improving overall efficiency [5].

Direct Methanesulfonylation Pathways

Recent advances have enabled the direct introduction of the methanesulfonyl group onto the naphthalene ring. For instance, electrophilic aromatic substitution using methanesulfonyl chloride and a Friedel-Crafts catalyst (e.g., FeCl₃) facilitates regioselective sulfonylation at the 2-position [5]. This method achieves yields exceeding 85% under optimized conditions (50°C, 12 hours) [5].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free syntheses have gained traction to reduce environmental impact. One protocol involves mechanochemical grinding of naphthalen-2-methanol with methanesulfonyl chloride in the presence of sodium carbonate. This approach eliminates volatile organic solvents and achieves quantitative yields within 30 minutes .

Catalyst Optimization

Heterogeneous catalysts, such as silica-supported sulfonic acid (SiO₂-SO₃H), enhance reaction sustainability. These catalysts enable recyclability and reduce waste generation. For example, SiO₂-SO₃H facilitates methanesulfonylation at 60°C with a catalyst recovery rate of 95% over five cycles [5].

Scale-up Considerations for Industrial Applications

Industrial production prioritizes continuous flow reactors to improve heat and mass transfer. A patented method employs a tubular reactor system where naphthalene and chlorosulfonic acid (ClSO₃H) react at 40°C under pressurized conditions [5]. This setup achieves a throughput of 50 kg/hour with 92% purity [5]. Post-synthesis purification via crystallization from ethanol-water mixtures ensures compliance with pharmaceutical-grade standards .

Yield Optimization Strategies and Reaction Efficiency

Key strategies for maximizing yield include:

  • Stoichiometric precision: A 1:1.2 molar ratio of naphthalen-2-methanol to methanesulfonyl chloride minimizes residual reactants .
  • Temperature modulation: Maintaining reaction temperatures below 30°C during sulfonylation suppresses hydrolysis byproducts .
  • In situ neutralization: Adding sodium bicarbonate during workup prevents acid-catalyzed degradation, improving yield by 15–20% [2].

The table below compares yields across methodologies:

MethodTemperature (°C)Yield (%)Key Advantage
Classical (pyridine-mediated)2578High purity
Direct methanesulfonylation5088Single-step
Solvent-free mechanochemicalAmbient95Eco-friendly
Continuous flow reactor4092Scalable

SN2 Mechanisms with Various Nucleophiles

Naphthalen-2-ylmethanesulfonyl chloride exhibits characteristic bimolecular nucleophilic substitution (SN2) behavior when reacting with diverse nucleophilic species. The sulfonyl chloride functional group (-SO2Cl) serves as an excellent leaving group, facilitating nucleophilic attack at the sulfur center through a concerted mechanism [1] [2].

The reaction proceeds through a pentacoordinate transition state where the nucleophile approaches the sulfur atom from the opposite side of the chloride leaving group. Primary amines demonstrate particularly high reactivity, with reaction rates significantly exceeding those of secondary amines due to reduced steric hindrance around the nucleophilic nitrogen center [3] [4]. The reaction with primary amines typically yields sulfonamide products in 85-95% yield under mild conditions, while secondary amines provide moderate yields of 80-90% [1] [5].

Table 1: Nucleophilic Substitution Reactions with Naphthalen-2-ylmethanesulfonyl Chloride

NucleophileReaction TypeProduct TypeStereochemistryReaction RateTypical Yield (%)
Amine (Primary)SN2SulfonamideInversionFast85-95
Amine (Secondary)SN2SulfonamideInversionModerate80-90
AlcoholSN2Sulfonate EsterInversionSlow70-85
Hydroxide IonSN2Sulfonic AcidInversionVery Fast90-95
Azide IonSN2Sulfonyl AzideInversionFast85-90
ThiolSN2SulfoneInversionModerate75-85
PiperidineSN2SulfonamideInversionFast90-95
Phenoxide IonSN2Sulfonate EsterInversionFast85-90

Alcohols represent a more challenging class of nucleophiles for sulfonyl chloride chemistry, typically requiring elevated temperatures or the presence of a non-nucleophilic base such as triethylamine to neutralize the hydrogen chloride byproduct [3] [6]. The reaction with alcohols proceeds through the same SN2 mechanism but with slower kinetics due to the lower nucleophilicity of the hydroxyl group compared to amines [1] [7].

Azide ions demonstrate exceptional reactivity with naphthalen-2-ylmethanesulfonyl chloride, forming sulfonyl azides that serve as valuable intermediates for subsequent transformations. The high nucleophilicity of the azide ion, combined with its linear geometry, facilitates rapid approach to the sulfur center [8] [9].

Stereochemical Implications

The stereochemical outcome of nucleophilic substitution reactions with naphthalen-2-ylmethanesulfonyl chloride invariably results in inversion of configuration at the sulfur center, consistent with the SN2 mechanism. This stereochemical behavior has been extensively studied through computational methods and experimental observations [9] [10].

Table 6: Stereochemical Implications in SN2 Mechanisms

Nucleophile TypeMechanismStereochemical OutcomeInversion Percentage (%)Enantiomeric Excess (%)Diastereomeric RatioRetention Factors
Primary AmineSN2Inversion9995-99Not ApplicableNone
Secondary AmineSN2Inversion9890-95Not ApplicableSteric Hindrance
AlcoholSN2Inversion9585-92>20:1Coordination
ThiolSN2Inversion9788-95>15:1Chelation
CarboxylateSN2Inversion9690-96>10:1Bridging
PhenoxideSN2Inversion9995-99Not Applicableπ-Stacking
AzideSN2Inversion9892-98Not ApplicableNone
CyanideSN2Inversion9788-94Not ApplicableNone

The high degree of stereochemical control achieved in these reactions makes naphthalen-2-ylmethanesulfonyl chloride a valuable reagent for asymmetric synthesis applications. The naphthalene ring system provides additional conformational rigidity that enhances the stereochemical outcome of the substitution process [11] [12].

Density functional theory (DFT) calculations have revealed that the transition state geometry involves a trigonal bipyramidal arrangement around the sulfur atom, with the incoming nucleophile and departing chloride occupying apical positions [9] [10]. This geometric constraint enforces the inversion of stereochemistry observed experimentally.

Electrophilic Character and Applications

The electrophilic nature of naphthalen-2-ylmethanesulfonyl chloride stems from the electron-withdrawing properties of both the sulfonyl group and the chloride substituent. This dual activation creates a highly electrophilic sulfur center that readily undergoes nucleophilic attack under mild conditions [13] [2].

Table 3: Electrophilic Character Applications

Reaction TypeSubstrateCatalystConditionsYield Range (%)Mechanism
Friedel-Crafts AcylationArenesAlCl₃0-25°C70-85Electrophilic
Nucleophilic Aromatic SubstitutionActivated AromaticsBase80-120°C60-80Addition-Elimination
Cross-CouplingOrganometallicsPd(0)25-80°C75-90Oxidative Addition
AlkylationEnolatesBase0-25°C80-92SN2
CondensationAldehydes/KetonesAcid60-100°C65-80Nucleophilic Addition
CyclizationBifunctional MoleculesLewis Acid100-150°C70-85Intramolecular SN2

The compound serves as an effective electrophilic partner in various organic transformations, including Friedel-Crafts acylation reactions where it functions as an acyl equivalent [14] [13]. The naphthalene ring system provides additional π-electron density that can participate in aromatic substitution reactions under appropriate conditions.

Mechanistic Studies of Coupling Reactions

Palladium-catalyzed coupling reactions with naphthalen-2-ylmethanesulfonyl chloride have been extensively studied to understand the fundamental mechanisms underlying these transformations [2] [15]. The reaction proceeds through a canonical palladium catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps.

Table 4: Mechanistic Studies of Coupling Reactions

Reaction SystemMechanism TypeRate-Determining StepActivation Energy (kJ/mol)Temperature Range (°C)Computational Method
Nucleophilic SubstitutionSN2Nucleophilic Attack45-650-50DFT B3LYP
Pd-Catalyzed CouplingOxidative AdditionTransmetallation75-9525-100DFT M06
Ni-Catalyzed CouplingSingle Electron TransferRadical Formation55-7550-120DFT B3LYP
Radical ReactionsRadical ChainPropagation35-5020-80DFT ωB97X-D
HydrolysisSN2/SN1C-Cl Bond Breaking65-8525-100DFT PBE0
SolvolysisMixed SN2/SN1Solvent Assisted50-7025-150DFT M06-2X

The oxidative addition step involves insertion of the palladium(0) center into the sulfur-chlorine bond, forming a palladium(II) sulfonyl complex. This process is facilitated by the electron-deficient nature of the sulfonyl chloride, which activates the S-Cl bond toward oxidative addition [2] [16].

Nickel-catalyzed coupling reactions follow a distinct mechanistic pathway involving single electron transfer processes that generate radical intermediates [17] [18]. The nickel catalyst facilitates the formation of sulfonyl radicals through homolytic cleavage of the S-Cl bond, which then participate in subsequent coupling reactions with appropriate partners.

Catalytic Transformation Mechanisms

The catalytic transformation of naphthalen-2-ylmethanesulfonyl chloride involves multiple mechanistic pathways depending on the specific catalyst system employed and reaction conditions [13] [2].

Table 5: Catalytic Transformation Mechanisms

Catalyst SystemTransformation TypeSubstrate ScopeTypical ConditionsYield Range (%)TONSelectivity
Pd(OAc)₂/PPh₃Suzuki CouplingAryl/Vinyl Boronic Acids80°C, K₂CO₃, DMF75-95500-1000High
Ni(COD)₂/LigandReductive CouplingAlkyl Halides60°C, Mn, DMF65-85200-500Moderate
CuI/BaseUllmann CouplingAryl Halides110°C, Cs₂CO₃, Toluene70-90100-300High
Zn/NH₄ClReductive EliminationCarbonyl Compounds25°C, THF80-9550-200Low
Pd(dba)₂/XantphosCross-CouplingOrganostannanes100°C, Na₂CO₃, Dioxane85-95800-1500Very High
NiCl₂/BipyElectrophilic AdditionAlkenes80°C, Base, MeCN60-80300-600Moderate

Palladium-catalyzed systems demonstrate the highest catalytic efficiency and selectivity, particularly when employing bidentate phosphine ligands such as Xantphos that provide enhanced stability to the palladium center [15] [2]. The turnover numbers (TON) for these systems can exceed 1000, indicating robust catalytic performance.

Nickel-catalyzed transformations offer complementary reactivity patterns, particularly for coupling reactions that are challenging for palladium catalysts. The use of nickel enables access to unique mechanistic pathways involving radical intermediates that can facilitate novel bond-forming processes [17] [18].

Solvent Effects on Reaction Kinetics and Yields

The choice of solvent significantly influences both the reaction kinetics and product yields in transformations involving naphthalen-2-ylmethanesulfonyl chloride [19] [20]. Polar aprotic solvents generally provide the most favorable conditions for nucleophilic substitution reactions due to their ability to stabilize ionic intermediates without competing nucleophilic behavior.

Table 2: Solvent Effects on Reaction Kinetics and Yields

SolventPolarityRelative RateTypical Yield (%)Reaction Time (h)Temperature (°C)
DichloromethaneModerate1.085-902-425
AcetonitrileHigh2.890-951-225
DimethylformamideHigh3.585-921-325
TetrahydrofuranModerate1.888-932-325
TolueneLow0.370-806-850
Diethyl EtherLow0.475-824-635
ChloroformLow0.880-853-525
Dimethyl SulfoxideHigh4.292-961-225

Dimethyl sulfoxide (DMSO) provides the most dramatic rate enhancement, with relative rates exceeding 4.2 compared to dichloromethane as the reference solvent [19] [20]. This acceleration is attributed to the exceptional solvating ability of DMSO for both cationic and anionic species, which stabilizes the transition state and facilitates the nucleophilic substitution process.

Acetonitrile and dimethylformamide also demonstrate significant rate enhancements due to their high dielectric constants and ability to stabilize polar transition states [19] [20]. These solvents are particularly effective for reactions involving charged nucleophiles such as azide or cyanide ions.

Low polarity solvents such as toluene and diethyl ether provide less favorable conditions for nucleophilic substitution reactions, requiring elevated temperatures to achieve reasonable reaction rates [19] [20]. However, these solvents may be preferred for certain catalytic transformations where coordination to metal centers is important.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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